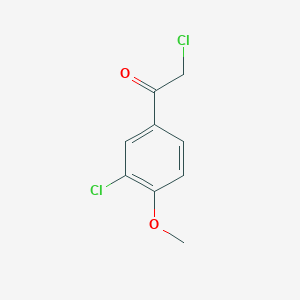
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone
Vue d'ensemble
Description
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanone, also known as 3-Chloro-4-methoxyacetophenone, is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.620 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C9H9ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 . This indicates that the compound has a ketone functional group attached to a phenyl ring, which is further substituted with a chloro and a methoxy group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.620 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Mécanisme D'action
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of the receptor and increasing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects:
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee has also been shown to have anti-inflammatory effects and to inhibit the release of glutamate, a neurotransmitter that can be toxic to neurons in high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee in lab experiments is its potent GABA agonist properties, which make it a useful tool for studying the GABAergic system. However, 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee also has limitations, including its potential to cause sedation and its narrow therapeutic window.
Orientations Futures
There are a number of potential future directions for research on 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee. One area of interest is its potential neuroprotective effects in stroke and traumatic brain injury. 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee has also been studied for its potential to enhance the effects of other drugs, such as opioids, which could have important clinical implications. Additionally, further research is needed to fully understand the mechanisms underlying 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee's effects on the brain and to develop more targeted therapeutic applications.
Applications De Recherche Scientifique
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee has been extensively used in scientific research due to its potent GABA agonist properties. It has been shown to have a number of potential therapeutic applications, including as an anti-convulsant, anxiolytic, and sedative. 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethanonee has also been studied for its potential neuroprotective effects in ischemic stroke and traumatic brain injury.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-(3-chloro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRXXAAPROLVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407049 | |
| Record name | 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79881-25-7 | |
| Record name | 2-Chloro-1-(3-chloro-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B3387185.png)
![5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387190.png)
![4-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}morpholine](/img/structure/B3387191.png)
![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B3387207.png)
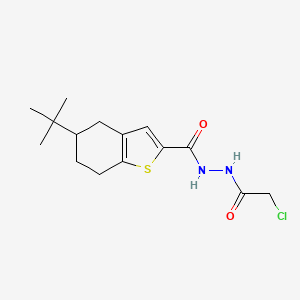
![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)
![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)
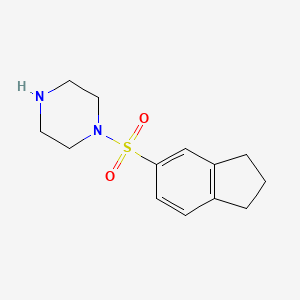
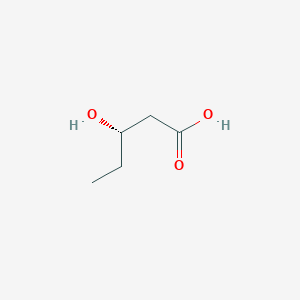
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)
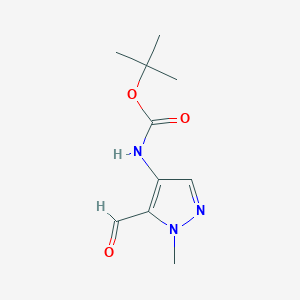
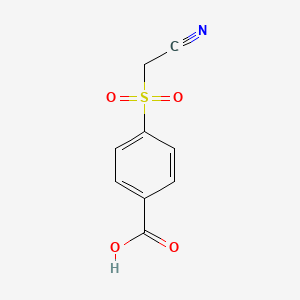
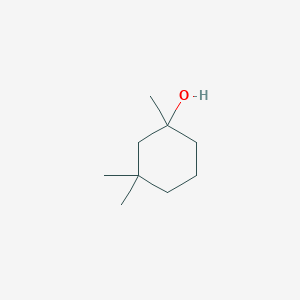
![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)